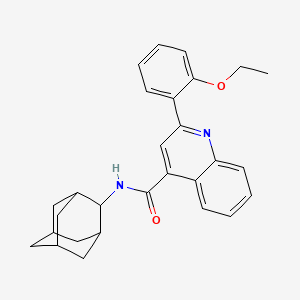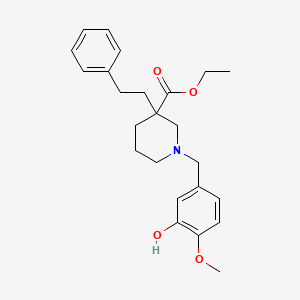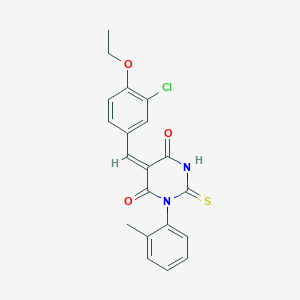![molecular formula C14H17N3O2S B5962966 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B5962966.png)
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative and has been synthesized through various methods.
科学的研究の応用
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has shown potential therapeutic applications in several research studies. It has been reported to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
作用機序
The exact mechanism of action of 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is not fully understood. However, it has been reported to inhibit the activity of dihydrofolate reductase, which is an enzyme involved in the synthesis of nucleic acids. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in the anticancer properties of this compound.
Biochemical and Physiological Effects:
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential therapeutic applications. This compound has shown promising results in various research studies and can be used in the development of new drugs. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the research on 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol. One of the directions is to study its potential use in the treatment of Alzheimer's disease. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Further research is also needed to understand the exact mechanism of action of this compound and to develop new drugs based on its structure.
Conclusion:
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has shown potential therapeutic applications in various research studies. Its synthesis method has been reported in several studies, and its mechanism of action involves the inhibition of dihydrofolate reductase. This compound has been shown to have anticancer and antiviral properties, as well as anti-inflammatory effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
合成法
The synthesis of 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has been reported in several research studies. The most commonly used method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-(2,3-dimethylphenoxy)ethylthiol in the presence of sodium hydride. The resulting product is then treated with ammonia to obtain the desired compound.
特性
IUPAC Name |
4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-4-3-5-11(10(9)2)19-6-7-20-14-16-12(15)8-13(18)17-14/h3-5,8H,6-7H2,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTLDDFGJZPEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCSC2=NC(=CC(=O)N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5962885.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)

methanone](/img/structure/B5962903.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5962911.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B5962915.png)
![4-benzyl-1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5962927.png)

![1-[2-({[2-(1-piperidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962934.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxy-2(1H)-quinolinone](/img/structure/B5962939.png)
![methyl 3-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5962941.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)
![1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)
